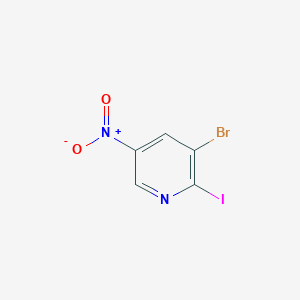
3-Bromo-2-iodo-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-iodo-5-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol It is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-5-nitropyridine typically involves halogenation and nitration reactions. One common method involves the bromination of 2-iodo-5-nitropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Reduction Reactions: The major product is 3-amino-2-iodo-5-nitropyridine.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-Bromo-2-iodo-5-nitropyridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-iodo-5-nitropyridine depends on the specific application and the target moleculeFor example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the halogen atoms can participate in halogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-iodo-3-nitropyridine: Similar in structure but with different positions of the bromine and iodine atoms.
3-Bromo-5-nitropyridine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-3-nitropyridine: Lacks the iodine atom and has different reactivity patterns.
Uniqueness
3-Bromo-2-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C5H2BrIN2O2 |
|---|---|
Peso molecular |
328.89 g/mol |
Nombre IUPAC |
3-bromo-2-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H |
Clave InChI |
ZDIOXNCJOHNQAT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















